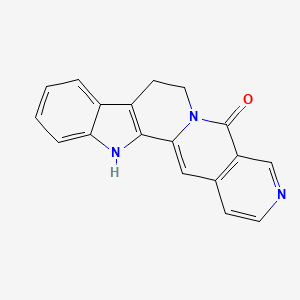![molecular formula C5H6B2F6K2 B8143377 Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B8143377.png)
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[111]pentan-1-yl]boranuide is a complex organoboron compound It is characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds. The potassium salt is then formed by the addition of potassium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can yield borohydrides.
Substitution: Nucleophilic substitution reactions can replace the trifluoroboranuidyl groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves the interaction of the boron atoms with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can be exploited in catalysis and drug design. The rigidity of the bicyclo[1.1.1]pentane structure also contributes to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: Another boron-containing compound with similar reactivity.
Bicyclo[1.1.1]pentane derivatives: Compounds with the same core structure but different substituents.
Uniqueness
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the combination of the trifluoroboranuidyl groups and the bicyclo[1.1.1]pentane structure, which imparts both stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
dipotassium;trifluoro-(3-trifluoroboranuidyl-1-bicyclo[1.1.1]pentanyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6B2F6.2K/c8-6(9,10)4-1-5(2-4,3-4)7(11,12)13;;/h1-3H2;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSUHJWFRPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)(C2)[B-](F)(F)F)(F)(F)F.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6B2F6K2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B8143352.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B8143368.png)


![(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B8143398.png)

